molecular formula C9H7N3O B12571537 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole CAS No. 334011-05-1

2H-[1,3,5]oxadiazino[3,2-a]benzimidazole

Cat. No.: B12571537
CAS No.: 334011-05-1
M. Wt: 173.17 g/mol
InChI Key: HSZSTPWSMSLOKY-UHFFFAOYSA-N
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Description

2H-[1,3,5]oxadiazino[3,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an oxadiazine ring with a benzimidazole ring. This unique structure imparts the compound with distinctive chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones in the presence of oxidizing agents. For instance, a common method includes reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . This reaction yields the desired benzimidazole derivatives with high efficiency and yield.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2H-[1,3,5]oxadiazino[3,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include sodium metabisulphite for oxidation, hydrogen gas with palladium on carbon for reduction, and various halides for substitution reactions. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2H-[1,3,5]oxadiazino[3,2-a]benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s ability to interact with DNA and proteins also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-[1,3,5]oxadiazino[3,2-a]benzimidazole is unique due to its fused oxadiazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties.

Properties

CAS No.

334011-05-1

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2H-[1,3,5]oxadiazino[3,2-a]benzimidazole

InChI

InChI=1S/C9H7N3O/c1-2-4-8-7(3-1)11-9-12(8)5-10-6-13-9/h1-5H,6H2

InChI Key

HSZSTPWSMSLOKY-UHFFFAOYSA-N

Canonical SMILES

C1N=CN2C3=CC=CC=C3N=C2O1

Origin of Product

United States

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